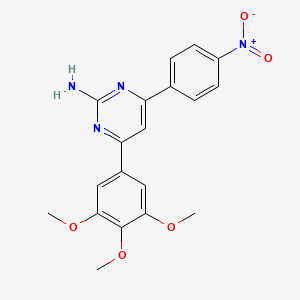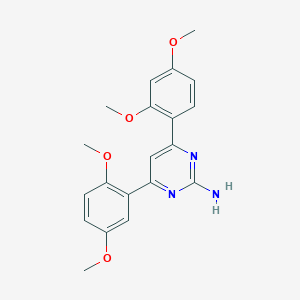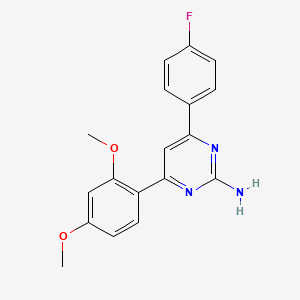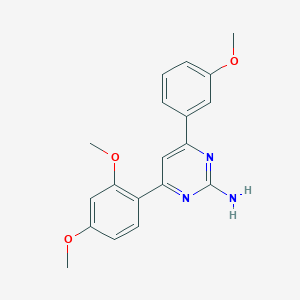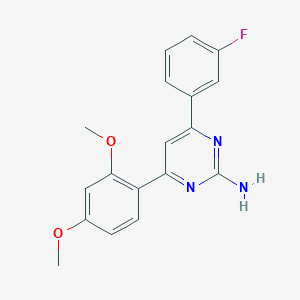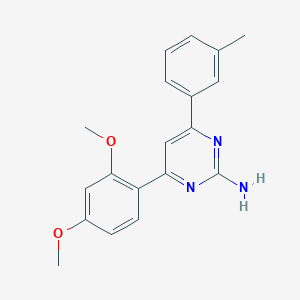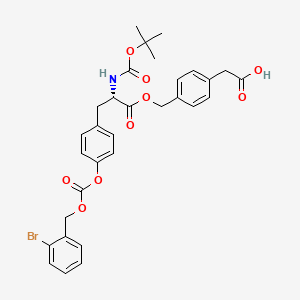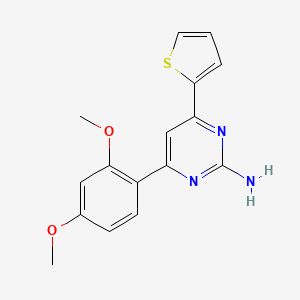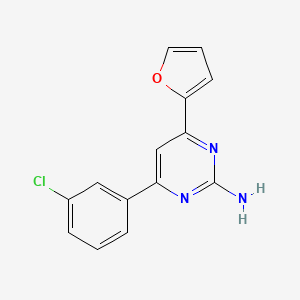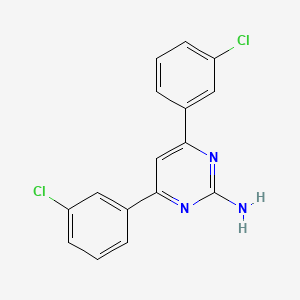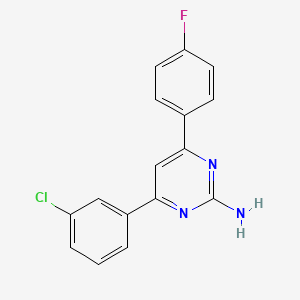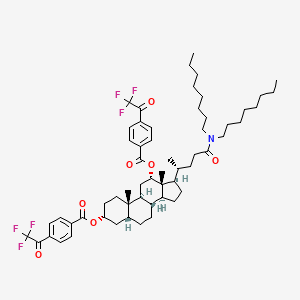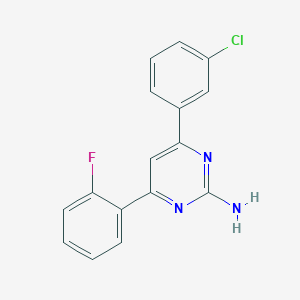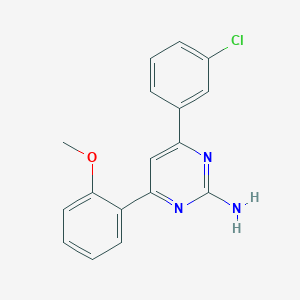
4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (also known as CPMP) is a heterocyclic organic compound that has found a variety of applications in the scientific research field. CPMP is a derivative of pyrimidine and contains both a phenyl and methoxy group. CPMP is known to be a potent inhibitor of a number of enzymes and has been studied extensively for its potential use in drug development and other medical applications.
科学研究应用
CPMP has been extensively studied for its potential applications in the scientific research field. CPMP is known to be a potent inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), thromboxane synthase, and 5-lipoxygenase. CPMP has also been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of cancer.
作用机制
CPMP is believed to act as an inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), thromboxane synthase, and 5-lipoxygenase. Inhibition of these enzymes is believed to be responsible for CPMP’s anti-inflammatory and anticancer effects. CPMP is also believed to act as an inhibitor of the enzyme phospholipase A2 (PLA2), which is responsible for the production of arachidonic acid, a precursor to the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
CPMP has been shown to have a variety of biochemical and physiological effects. CPMP has been shown to inhibit the production of pro-inflammatory molecules, such as prostaglandins, leukotrienes, and thromboxanes. CPMP has also been shown to inhibit the proliferation of cancer cells, as well as to induce apoptosis in certain types of cancer cells.
实验室实验的优点和局限性
CPMP has a number of advantages for use in lab experiments. CPMP is relatively inexpensive and easy to synthesize, and it has a high degree of purity. CPMP is also a potent inhibitor of a number of enzymes, making it ideal for use in enzyme inhibition studies. The main limitation of CPMP is that it is not approved for use in humans, so it cannot be used in clinical trials.
未来方向
The future of CPMP is promising. CPMP has been studied extensively for its potential use in the treatment of cancer, and it is possible that CPMP could be developed into a viable anticancer drug. CPMP could also be studied further for its potential use as an anti-inflammatory agent. Additionally, CPMP could be studied for its potential use in the treatment of other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Finally, CPMP could be studied further for its potential use as an inhibitor of enzymes involved in the production of pro-inflammatory molecules, such as phospholipase A2 (PLA2).
合成方法
CPMP can be synthesized in a variety of ways. One of the most common methods involves the reaction of 3-chloroaniline with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces CPMP in a yield of up to 80%. Another method involves the reaction of 3-chloroaniline with 2-methoxybenzyl alcohol in the presence of a base, such as sodium hydroxide. This reaction produces CPMP in a yield of up to 91%.
属性
IUPAC Name |
4-(3-chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-16-8-3-2-7-13(16)15-10-14(20-17(19)21-15)11-5-4-6-12(18)9-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGQWKZFUQEOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

